Encyprate
Description
Encyprate (CAS 2521-01-9), also known as ethyl N-benzyl-N-cyclopropylcarbamate, is an organic carbamate compound characterized by a benzyl group, a cyclopropyl substituent, and an ethyl ester moiety. Its chemical formula is C₁₃H₁₇NO₂, and it exists as a colorless to pale yellow liquid or solid depending on purity and environmental conditions . The compound’s unique structure enables interactions with biological systems, making it a candidate for pharmaceutical applications, particularly in drug design due to its carbamate functional group and stereochemical flexibility. This compound’s stability, solubility, and reactivity are influenced by substituent effects and environmental factors such as pH and temperature .
Properties
CAS No. |
2521-01-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl N-benzyl-N-cyclopropylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)14(12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
OGXBVBBMMWSZJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C2CC2 |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C2CC2 |
Appearance |
Solid powder |
Other CAS No. |
2521-01-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Encyprate; NSC43799; NSC 43799; NSC-43799 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Encyprate can be synthesized through the reaction of cyclopropylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Encyprate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, thiols, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Encyprate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of encyprate involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Encyprate and Analogous Carbamates
| Compound | CAS Number | Structure | Key Substituents | Pharmacological Relevance | Stability Challenges |
|---|---|---|---|---|---|
| This compound | 2521-01-9 | Ethyl N-benzyl-N-cyclopropylcarbamate | Benzyl, Cyclopropyl | Drug design, CNS targets | Hydrolysis sensitivity |
| Felbamate | 25451-15-4 | 2-Phenyl-1,3-propanediol dicarbamate | Phenyl, Propanediol | Anticonvulsant | Risk of aplastic anemia |
| Tolserine | 65847-85-0 | N-Benzyl-N-methylcarbamate | Benzyl, Methyl | Muscle relaxant | Low oral bioavailability |
Key Findings :
- Functional Trade-offs : Unlike Tolserine (a muscle relaxant), this compound lacks clinical validation but shows broader reactivity in preclinical studies due to its dual N-substituents .
- Synthetic Accessibility : this compound’s synthesis requires precise control of cyclopropane ring formation, unlike Felbamate’s simpler dicarbamate synthesis .
Comparison with Functionally Similar Compounds
Table 2: Functional Equivalents in Drug Development
| Compound | Primary Use | Mechanism of Action | Advantages Over this compound | Limitations vs. This compound |
|---|---|---|---|---|
| Rivastigmine | Alzheimer’s disease | Acetylcholinesterase inhibition | Clinically proven efficacy | Shorter half-life |
| Diazepam | Anxiety, seizures | GABA receptor modulation | Rapid onset | High addiction potential |
| This compound | Preclinical CNS research | Undefined (exploratory) | Novel scaffold for optimization | Lack of in vivo data |
Research Insights :
- Mechanistic Novelty: this compound’s carbamate group allows reversible enzyme inhibition, similar to Rivastigmine, but its cyclopropyl moiety may reduce off-target effects observed in benzodiazepines like Diazepam .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
